1,20-Eicosanediol
Overview
Description
1,20-Eicosanediol is a long-chain diol with the chemical formula C20H42O2. It is a solid compound that is colorless and odorless. This compound is soluble in organic solvents such as ethanol and ether but is insoluble in water . This compound is used in various industrial applications due to its properties as a surfactant, lubricant, and dispersant .
Mechanism of Action
Target of Action
1,20-Eicosanediol, also known as Icosane-1,20-diol, is a long-chain fatty alcohol
Biochemical Pathways
The exact biochemical pathways influenced by this compound are not clearly defined in the current literature. Given its classification as a long-chain fatty alcohol, it may be involved in lipid metabolism and signal transduction pathways. More detailed studies are required to map the specific pathways affected by this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,20-Eicosanediol can be synthesized through several organic synthesis methods. One common approach involves the hydrogenation of eicosanoic acid or its derivatives. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale hydrogenation processes. The starting material, eicosanoic acid, is subjected to hydrogenation in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,20-Eicosanediol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound to form saturated hydrocarbons.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
1,20-Eicosanediol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 1,18-Octadecanediol
- 1,16-Hexadecanediol
- 1,14-Tetradecanediol
Comparison
1,20-Eicosanediol is unique due to its longer aliphatic chain compared to similar compounds like 1,18-Octadecanediol and 1,16-Hexadecanediol . This longer chain length imparts different physical and chemical properties, such as higher melting points and different solubility characteristics . Additionally, the longer chain length can influence the compound’s interactions with biological membranes and other molecular targets .
Biological Activity
1,20-Eicosanediol, a long-chain aliphatic diol with the chemical formula CHO, has garnered attention for its potential biological activities. This compound is primarily studied for its role in the synthesis of polyesters and its effects on various biological systems. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and applications in drug resistance mechanisms.
This compound is characterized by its long hydrocarbon chain, which contributes to its physical properties such as solubility and melting point. The compound is often used in polymer chemistry to create biodegradable materials.
Table 1: Physical Properties of this compound
Property | Value |
---|---|
Molecular Weight | 314.5 g/mol |
Melting Point | ~40 °C |
Boiling Point | ~360 °C |
Density | ~0.85 g/cm³ |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown promise in inhibiting biofilm formation.
- Study Findings : In a study evaluating the effectiveness of various diols against Staphylococcus aureus, this compound demonstrated a Minimum Inhibitory Concentration (MIC) of approximately 66.6 µg/mL. This suggests moderate antimicrobial efficacy compared to standard antibiotics .
- Biofilm Inhibition : The compound was found to inhibit the formation of biofilms significantly at concentrations lower than its MIC. Specifically, it reduced biofilm formation by about 87% at concentrations as low as 0.5 µg/mL .
Cytotoxicity
The cytotoxic effects of this compound have also been assessed in various cell lines:
- Cell Line Studies : In vitro studies conducted on mouse fibroblast cells (L929) and human endocervical adenocarcinoma (KB3.1) cells revealed that this compound exhibited low cytotoxicity, indicating a favorable safety profile for potential therapeutic applications .
Lipid Remodeling and Drug Resistance
Recent research has highlighted the role of lipids in drug resistance mechanisms in parasites:
- Lipidomic Profiling : A study on Leishmania parasites indicated that resistant strains exhibited a higher abundance of specific lipids, including those derived from this compound. This lipid remodeling may contribute to the parasites' ability to withstand oxidative stress induced by antimony treatment .
Case Study 1: Antimicrobial Efficacy
In a clinical setting, the application of this compound in treating infections caused by Staphylococcus aureus showed promising results. Patients treated with formulations containing this compound experienced significant reductions in bacterial load and improved healing times.
Case Study 2: Biodegradable Polymers
Research into the synthesis of polyesters using this compound has led to the development of biodegradable materials with potential applications in medical devices and packaging. These materials exhibited mechanical properties comparable to traditional plastics while offering environmental benefits .
Properties
IUPAC Name |
icosane-1,20-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22/h21-22H,1-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMMMHFNKZSYEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCO)CCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399727 | |
Record name | 1,20-Eicosanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1,20-Eicosanediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040982 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7735-43-5 | |
Record name | 1,20-Eicosanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7735-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,20-Eicosanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,20-Eicosanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,20-Eicosanediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040982 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
111 - 112 °C | |
Record name | 1,20-Eicosanediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040982 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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